Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

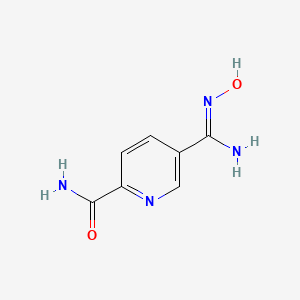

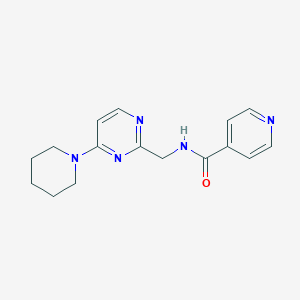

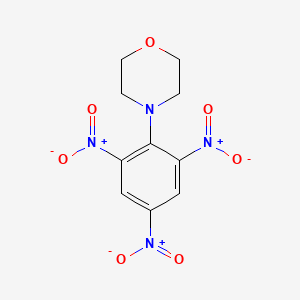

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves several chemical mechanisms. One of the common methods is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The molecular structure of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O2S .Chemical Reactions Analysis

The key reaction for the formation of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis

The molecular weight of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is 202.28 .Wissenschaftliche Forschungsanwendungen

Carcinogenicity and Metabolic Study

Ethyl carbamate (EC), also known as urethane, is a known carcinogen in laboratory animals. A study investigated its metabolism and interaction with pyridine, revealing significant insights into its metabolic pathways and potential genotoxic mechanisms. This study contributes to understanding the carcinogenic properties and metabolic processes of substances like ethyl carbamate (Page & Carlson, 1994).

Synthesis and Chemical Applications

A research study highlighted the synthesis of multicyclic pyrrolidines through a copper(I) catalyzed photobicyclization process involving ethyl N,N-diallylcarbamates. This process is significant for creating complex pyrrolidine structures, which have various applications in chemical synthesis (Salomon et al., 1984).

Potential in Anticancer Research

Research on ethyl carbamate derivatives, specifically those involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has shown potential applications in anticancer treatment. These studies contribute to the development of new anticancer agents and understanding their effects on cancer cell proliferation (Temple et al., 1983).

Biomedical Applications

A study on pyrrolidinium surfactants with a carbamate fragment showcased its potential in biomedical applications. These surfactants exhibit antimicrobial activity and could act as nanocontainers for hydrophobic substrates, indicating their utility in medical and pharmaceutical contexts (Kuznetsova et al., 2021).

Antibacterial Properties

Research on 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives has revealed their significant antibacterial properties. The impact of various substituents on the pyrrolidine ring was studied, contributing to the development of new antibacterial agents (Kim et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl N-(pyrrolidine-1-carbothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDVQOFXZZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)

![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)